REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.Br[NH:9][C:10]1[S:11][CH:12]=[N:13][N:14]=1>C(O)CC>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:12]2[S:11][C:10]([NH2:9])=[N:14][N:13]=2)[CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
0.742 mL
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
bromo-[1,3,4]thiadiazol-2-ylamine
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
BrNC=1SC=NN1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
is removed
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=NN=C(S1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |